Cas no 188524-63-2 (methyl (2E)-3-(6-chloropyridin-3-yl)prop-2-enoate)
methyl (2E)-3-(6-chloropyridin-3-yl)prop-2-enoate Chemical and Physical Properties
Names and Identifiers
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- (E)-METHYL 3-(6-CHLOROPYRIDIN-3-YL)ACRYLATE
- methyl (E)-3-(6-chloropyridin-3-yl)prop-2-enoate
- 2-Propenoicacid,3-(6-chloro-3-pyridinyl)-,methylester
- 3-(6-Chloro-pyridin-3-yl)-acrylic acid methyl ester
- 2-Propenoic acid, 3-(6-chloro-3-pyridinyl)-, methyl ester, (2E)-
- methyl (2E)-3-(6-chloropyridin-3-yl)prop-2-enoate
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- MDL: MFCD09763758
- Inchi: 1S/C9H8ClNO2/c1-13-9(12)5-3-7-2-4-8(10)11-6-7/h2-6H,1H3/b5-3+
- InChI Key: CMWAMJBCWMMGCH-HWKANZROSA-N
- SMILES: C(OC)(=O)/C=C/C1=CC=C(Cl)N=C1
methyl (2E)-3-(6-chloropyridin-3-yl)prop-2-enoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 180955-1g |
3-(6-Chloropyridin-3-yl)-acrylic acid methyl ester, 95%+ |
188524-63-2 | 95% | 1g |
$875.00 | 2023-09-07 | |
| abcr | AB471721-1 g |
(E)-Methyl 3-(6-chloropyridin-3-yl)acrylate; . |
188524-63-2 | 1g |
€651.60 | 2023-04-21 | ||
| Apollo Scientific | OR346618-1g |
3-(6-Chloropyridin-3-yl)acrylic acid methyl ester |
188524-63-2 | 95+% | 1g |
£428.00 | 2023-09-02 | |
| eNovation Chemicals LLC | Y1252807-250mg |
methyl (2E)-3-(6-chloropyridin-3-yl)prop-2-enoate |
188524-63-2 | 95% | 250mg |
$495 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1252807-1g |
methyl (2E)-3-(6-chloropyridin-3-yl)prop-2-enoate |
188524-63-2 | 95% | 1g |
$1100 | 2024-06-06 | |
| abcr | AB471721-1g |
(E)-Methyl 3-(6-chloropyridin-3-yl)acrylate; . |
188524-63-2 | 1g |
€651.60 | 2025-02-21 | ||
| Enamine | EN300-1272060-0.05g |
methyl (2E)-3-(6-chloropyridin-3-yl)prop-2-enoate |
188524-63-2 | 95% | 0.05g |
$84.0 | 2023-07-10 | |
| Enamine | EN300-1272060-0.1g |
methyl (2E)-3-(6-chloropyridin-3-yl)prop-2-enoate |
188524-63-2 | 95% | 0.1g |
$124.0 | 2023-07-10 | |
| Enamine | EN300-1272060-0.25g |
methyl (2E)-3-(6-chloropyridin-3-yl)prop-2-enoate |
188524-63-2 | 95% | 0.25g |
$178.0 | 2023-07-10 | |
| Enamine | EN300-1272060-0.5g |
methyl (2E)-3-(6-chloropyridin-3-yl)prop-2-enoate |
188524-63-2 | 95% | 0.5g |
$331.0 | 2023-07-10 |
methyl (2E)-3-(6-chloropyridin-3-yl)prop-2-enoate Suppliers
methyl (2E)-3-(6-chloropyridin-3-yl)prop-2-enoate Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on methyl (2E)-3-(6-chloropyridin-3-yl)prop-2-enoate
Introduction to Methyl (2E)-3-(6-Chloropyridin-3-yl)prop-2-enoate (CAS No. 188524-63-2)
Methyl (2E)-3-(6-chloropyridin-3-yl)prop-2-enoate, a compound with the chemical identifier CAS No. 188524-63-2, is a molecule of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and roles in drug development. The structural features of this molecule, particularly the presence of a chloropyridine moiety and a conjugated enone system, make it a promising candidate for further exploration in medicinal chemistry.
The molecular structure of methyl (2E)-3-(6-chloropyridin-3-yl)prop-2-enoate consists of a propenoate ester linked to a pyridine ring substituted with a chlorine atom at the 6-position. This arrangement confers unique electronic and steric properties to the molecule, which can be exploited in various chemical reactions and biological interactions. The conjugated enone system, characterized by the presence of a double bond between the carbonyl carbon and the adjacent carbon atom in the propenoate group, contributes to the molecule's reactivity and potential applications in synthetic chemistry.
In recent years, there has been growing interest in pyridine-based compounds due to their broad spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The chloropyridine moiety is particularly noteworthy, as chlorine atoms can serve as pharmacophores that enhance binding affinity to biological targets. Additionally, the enone system can participate in various chemical transformations, such as Michael additions and cycloadditions, which are valuable for constructing complex molecular architectures.
One of the most compelling aspects of methyl (2E)-3-(6-chloropyridin-3-yl)prop-2-enoate is its potential as a building block for more complex pharmacophores. Researchers have been exploring its utility in synthesizing novel compounds with enhanced biological activity. For instance, modifications to the pyridine ring or the enone system can lead to derivatives with improved potency or selectivity against specific biological targets. This flexibility makes it an attractive scaffold for drug discovery efforts.
The synthesis of methyl (2E)-3-(6-chloropyridin-3-yl)prop-2-enoate involves several key steps that highlight its synthetic accessibility. The introduction of the chloropyridine moiety typically requires halogenation reactions on a pre-formed pyridine ring. Subsequent functionalization of the propenoate group can be achieved through condensation reactions or other methods that preserve the conjugated system. These synthetic strategies have been optimized over time, making it feasible to produce this compound in multiigram quantities for further studies.
In academic research, methyl (2E)-3-(6-chloropyridin-3-yl)prop-2-enoate has been employed in various studies aimed at understanding its interaction with biological targets. For example, computational studies have been conducted to predict how this molecule might bind to enzymes or receptors involved in disease pathways. These studies often rely on molecular modeling techniques that take into account the three-dimensional structure of the compound and its potential interactions with biological molecules.
The potential applications of methyl (2E)-3-(6-chloropyridin-3-yl)prop-2-enoate extend beyond academic research. Pharmaceutical companies have shown interest in this compound as a lead structure for drug development. Its unique structural features make it suitable for designing molecules that can modulate biological processes at multiple levels. By leveraging its reactivity and binding properties, researchers aim to develop novel therapeutics that address unmet medical needs.
The safety profile of methyl (2E)-3-(6-chloropyridin-3-yl)prop-2-enoate is another critical consideration in its application as a pharmaceutical intermediate. While preliminary studies suggest that it is well-tolerated under controlled conditions, further toxicological assessments are necessary before it can be considered for clinical use. These assessments will help determine its metabolic stability, potential side effects, and overall safety margins.
In conclusion, methyl (2E)-3-(6-chloropyridin-3-y l)prop-o eno ate is a compound with significant potential in pharmaceutical chemistry and bioorganic synthesis. Its unique structural features make it an attractive scaffold for drug discovery efforts, while its synthetic accessibility allows for rapid exploration of its derivatives. As research continues to uncover new applications for this molecule, it is likely to play an important role in the development of novel therapeutics.
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